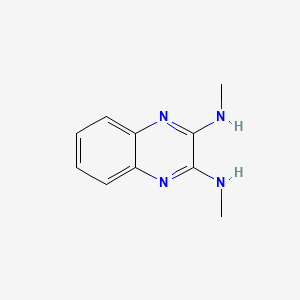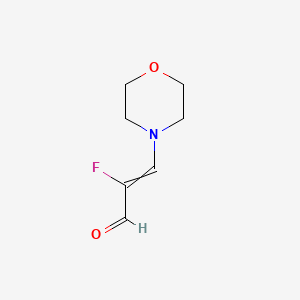
2-Fluoro-3-(4-morpholinyl)-2-propenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(4-morpholinyl)-2-propenal is an organic compound that features a fluorine atom, a morpholine ring, and an aldehyde group
Preparation Methods
The synthesis of 2-Fluoro-3-(4-morpholinyl)-2-propenal typically involves the reaction of fluorinated precursors with morpholine under controlled conditions. One common synthetic route includes the use of fluorinated aldehydes and morpholine in the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-3-(4-morpholinyl)-2-propenal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-3-(4-morpholinyl)-2-propenal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmacophore makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound’s unique properties can be exploited in the development of new materials, such as polymers with enhanced stability or specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(4-morpholinyl)-2-propenal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and influence its electronic properties, affecting how it interacts with other molecules.
Comparison with Similar Compounds
2-Fluoro-3-(4-morpholinyl)-2-propenal can be compared with other similar compounds, such as:
3-Fluoro-4-(4-morpholinyl)aniline: This compound also contains a fluorine atom and a morpholine ring but differs in the position of the functional groups.
3-Fluorophenylboronic acid: This compound features a fluorine atom and a boronic acid group, making it useful in different types of chemical reactions.
The uniqueness of this compound lies in its combination of a fluorine atom, a morpholine ring, and an aldehyde group, which together confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10FNO2 |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
2-fluoro-3-morpholin-4-ylprop-2-enal |
InChI |
InChI=1S/C7H10FNO2/c8-7(6-10)5-9-1-3-11-4-2-9/h5-6H,1-4H2 |
InChI Key |
OTANGTDQNPVIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=C(C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)
![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)
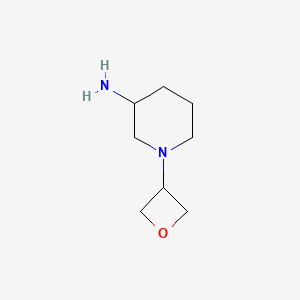
![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)

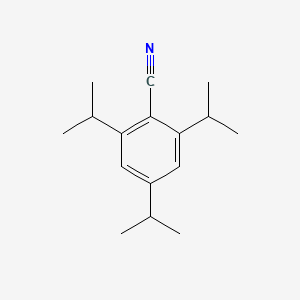
![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)
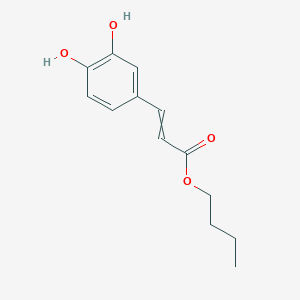
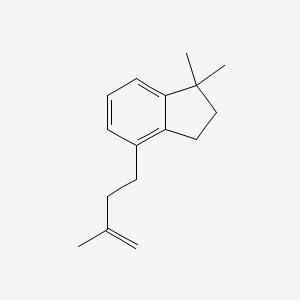
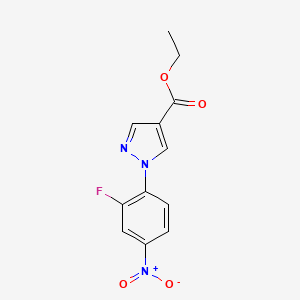

![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)
![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)
